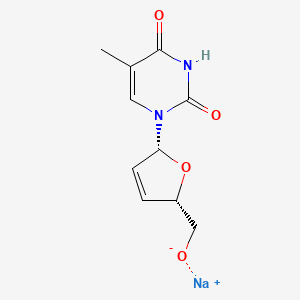

Stavudine (sodium)

Overview

Description

Stavudine is a dideoxynucleoside used in the treatment of HIV infection . It is a synthetic thymidine nucleoside analogue, active against the human immunodeficiency virus (HIV) .

Synthesis Analysis

An elegant multistep continuous flow synthesis for stavudine (d4T), a potent nucleoside chemotherapeutic agent for human immunodeficiency virus, acquired immunodeficiency syndrome (AIDS) and AIDS-related conditions has been demonstrated .Molecular Structure Analysis

The molecular formula of Stavudine is C10H12N2O4 . The average molecular weight is 224.213 Da and the monoisotopic mass is 224.079712 Da .Chemical Reactions Analysis

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). It is phosphorylated to active metabolites that compete for incorporation into viral DNA .Physical And Chemical Properties Analysis

Stavudine has a chemical formula of C10H12N2O4 and an average molecular weight of 224.2133 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Controlled Release and Enhanced Bioavailability : Stavudine has been formulated into controlled-release floating matrix tablets to prolong gastric residence time and increase bioavailability, addressing the issue of rapid gastrointestinal transit and incomplete drug release (Vidyadhara et al., 2012).

Transdermal Delivery : Research has explored transfersomal formulations for enhanced transdermal delivery of Stavudine. These formulations showed promising results in terms of improved transdermal flux and decreased lag time, suggesting potential as an effective delivery vehicle (Dhakar, 2021).

Isolation from Biological Fluids : A method has been developed for isolating Stavudine from biological fluids like urine and blood plasma. This method is critical for pharmacokinetic studies and drug monitoring (Borodina et al., 2021).

Low-Dose Efficacy in HIV Treatment : A systematic review of clinical trials showed that low doses of Stavudine are effective in HIV-1 treatment. This finding is significant for developing countries where Stavudine is widely used due to its low cost (Hill et al., 2007).

Sustained Release Tablets : Stavudine has been developed into sustained-release tablets to improve patient compliance by reducing the frequency of administration and side effects associated with burst release (Kambham & Bonnoth, 2016).

Early Use in HIV Treatment : Stavudine's history in the treatment of HIV/AIDS has been highlighted, emphasizing its role as a mainstay in initial antiretroviral combination therapy (Martin et al., 2010).

Oral Absorption Studies : Studies on the carrier-mediated intestinal transport of Stavudine in rat and rabbit preparations have provided insights into its pharmacokinetics and bioavailability after oral dosing (Waclawski & Sinko, 1996).

Effect on Cellular Uptake by Human Monocyte-Macrophages : Research has shown that the cellular uptake of Stavudine by human monocyte/macrophages is influenced by lipid composition and cholesterol concentration in liposomes, which is crucial for targeted drug delivery (Katragadda et al., 2000).

Safety And Hazards

Stavudine has a toxic effect on mitochondria, which can result in various serious side effects—particularly lactic acidosis, lipoatrophy, and peripheral neuropathy . It also has potential serious or life-threatening effects on the liver or pancreas . Safety measures include using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist, or gas .

Future Directions

Stavudine is currently used only in a small and highly selected group of patients due to its high toxicity levels . The World Health Organization (WHO) recommends stavudine to be phased out due to its high toxicity levels . If the drug must be used, it is recommended to use low dosages to reduce the occurrence of side effects .

properties

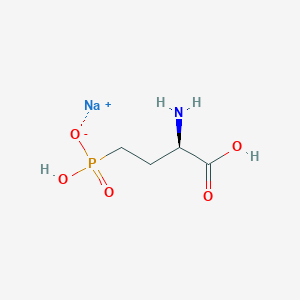

IUPAC Name |

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPETYOHVRRLVHG-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stavudine (sodium) | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)